molecular formula C13H8ClFO3 B6403956 2-(2-Chloro-5-hydroxyphenyl)-4-fluorobenzoic acid, 95% CAS No. 1261933-72-5

2-(2-Chloro-5-hydroxyphenyl)-4-fluorobenzoic acid, 95%

Cat. No. B6403956
CAS RN: 1261933-72-5
M. Wt: 266.65 g/mol
InChI Key: CMXLBJDMQHKVQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chloro-5-hydroxyphenyl)-4-fluorobenzoic acid (2-CHFBA) is a synthetic compound that has recently become an important tool for scientists and medical researchers. It is commonly used in laboratory experiments to study the biochemical and physiological effects of various compounds. 2-CHFBA is also used in drug development, as it has been found to possess a wide range of biological activities. In

Scientific Research Applications

2-(2-Chloro-5-hydroxyphenyl)-4-fluorobenzoic acid, 95% has been found to possess a wide range of biological activities. It has been used in the study of the biochemical and physiological effects of various compounds, as well as in drug development. 2-(2-Chloro-5-hydroxyphenyl)-4-fluorobenzoic acid, 95% has also been used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the regulation of inflammation and pain. Additionally, it has been found to possess anti-inflammatory, anti-bacterial, and anti-viral properties.

Mechanism of Action

2-(2-Chloro-5-hydroxyphenyl)-4-fluorobenzoic acid, 95% works by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the regulation of inflammation and pain. By blocking the activity of COX-2, 2-(2-Chloro-5-hydroxyphenyl)-4-fluorobenzoic acid, 95% reduces the production of prostaglandins, which are hormones that are involved in the regulation of inflammation.
Biochemical and Physiological Effects
2-(2-Chloro-5-hydroxyphenyl)-4-fluorobenzoic acid, 95% has been found to possess a wide range of biological activities. It has been shown to possess anti-inflammatory, anti-bacterial, and anti-viral properties. Additionally, it has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the regulation of inflammation and pain.

Advantages and Limitations for Lab Experiments

2-(2-Chloro-5-hydroxyphenyl)-4-fluorobenzoic acid, 95% has a number of advantages for lab experiments. It is easily synthesized, has a wide range of biological activities, and is relatively inexpensive. However, it also has some limitations. For example, it is not very stable and may degrade over time. Additionally, it is not water-soluble, which can make it difficult to work with in certain experiments.

Future Directions

There are a number of potential future directions for the use of 2-(2-Chloro-5-hydroxyphenyl)-4-fluorobenzoic acid, 95%. It could be used in the development of new drugs, as it has been found to possess a wide range of biological activities. Additionally, it could be used in the study of the biochemical and physiological effects of various compounds. Furthermore, it could be used to develop new methods for the treatment of inflammation and pain. Finally, it could be used to develop new methods for the diagnosis and treatment of infectious diseases.

Synthesis Methods

2-(2-Chloro-5-hydroxyphenyl)-4-fluorobenzoic acid, 95% is synthesized via a two-step procedure. First, 2-chloro-5-hydroxybenzoic acid is reacted with 4-fluoroaniline in the presence of a catalyst. This reaction forms 2-(2-chloro-5-hydroxyphenyl)-4-fluorobenzoic acid. The second step involves the hydrolysis of the resulting product in aqueous acid, which yields the desired 2-(2-Chloro-5-hydroxyphenyl)-4-fluorobenzoic acid, 95%.

properties

IUPAC Name

2-(2-chloro-5-hydroxyphenyl)-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO3/c14-12-4-2-8(16)6-11(12)10-5-7(15)1-3-9(10)13(17)18/h1-6,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMXLBJDMQHKVQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C2=C(C=CC(=C2)F)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90690474
Record name 2'-Chloro-5-fluoro-5'-hydroxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261933-72-5
Record name 2'-Chloro-5-fluoro-5'-hydroxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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